molecular formula C24H40N2O2S B15345903 1-Hexadecanesulfonamide, N-1H-indol-7-yl- CAS No. 51501-27-0

1-Hexadecanesulfonamide, N-1H-indol-7-yl-

Cat. No.: B15345903
CAS No.: 51501-27-0
M. Wt: 420.7 g/mol
InChI Key: HLHGMCHARQAMND-UHFFFAOYSA-N
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Description

1-Hexadecanesulfonamide, N-1H-indol-7-yl- is a compound that combines the structural features of hexadecanesulfonamide and indole. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Hexadecanesulfonamide, N-1H-indol-7-yl- typically involves the reaction of hexadecanesulfonyl chloride with an indole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Hexadecanesulfonamide, N-1H-indol-7-yl- can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Hexadecanesulfonamide, N-1H-indol-7-yl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexadecanesulfonamide, N-1H-indol-7-yl- involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its transport across cell membranes . These interactions can lead to the inhibition of bacterial growth, induction of apoptosis in cancer cells, and other biological effects.

Comparison with Similar Compounds

1-Hexadecanesulfonamide, N-1H-indol-7-yl- can be compared with other indole derivatives and sulfonamide compounds:

The uniqueness of 1-Hexadecanesulfonamide, N-1H-indol-7-yl- lies in its combined structural features, which confer a distinct set of chemical and biological properties.

Properties

CAS No.

51501-27-0

Molecular Formula

C24H40N2O2S

Molecular Weight

420.7 g/mol

IUPAC Name

N-(1H-indol-7-yl)hexadecane-1-sulfonamide

InChI

InChI=1S/C24H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-29(27,28)26-23-18-16-17-22-19-20-25-24(22)23/h16-20,25-26H,2-15,21H2,1H3

InChI Key

HLHGMCHARQAMND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC2=C1NC=C2

Origin of Product

United States

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